2-(2-chlorophenyl)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one
Description
Properties
IUPAC Name |
2-(2-chlorophenyl)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2OS/c18-16-5-2-1-4-14(16)12-17(21)20-8-3-7-19(9-10-20)15-6-11-22-13-15/h1-2,4-5,15H,3,6-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEVNNLHBTBZULV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)CC2=CC=CC=C2Cl)C3CCSC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenyl)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the diazepane ring: This can be achieved by reacting a suitable diamine with a dihalide under basic conditions.
Introduction of the thiolan group: This step might involve the reaction of the diazepane intermediate with a thiol compound.
Attachment of the chlorophenyl group: This can be done through a substitution reaction using a chlorophenyl halide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiolan group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.
Substitution: The chlorophenyl group may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) could be used.
Substitution: Nucleophiles like amines or thiols could be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-chlorophenyl)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one could have several applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological systems.
Medicine: Possible therapeutic applications due to its structural similarity to known pharmacologically active compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenyl)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to receptors: Interaction with specific receptors in the body, leading to a biological response.
Enzyme inhibition: Inhibition of enzymes involved in critical biochemical pathways.
Modulation of ion channels: Affecting the function of ion channels, altering cellular signaling.
Comparison with Similar Compounds
Comparison with Structural Analogs
This section compares the target compound with structurally related derivatives, focusing on substituent effects, physical properties, and computational insights.
Substituent Variations on the Aromatic Ring
Key analogs differ in the substituent (R) on the phenyl ring (Table 1).
Table 1: Substituent Effects on Physicochemical Properties
Key Observations:
- Trifluoromethoxy (1h) and chloromethyl (1f) groups are stronger electron-withdrawing moieties, which may enhance reactivity in electrophilic substitution reactions .
Steric Effects :
- Ortho-substitution (2-chloro) introduces steric hindrance, likely affecting molecular conformation and binding interactions in biological systems.
Melting Points :
Variations in the Diazepane Substituent
The substituent at position 4 of the diazepane ring significantly influences molecular properties (Table 2).
Table 2: Diazepane Substituent Effects
Key Observations:
- Thiolan-3-yl vs. Pyrrolidin-3-yl :
Computational Insights
Density Functional Theory (DFT) Analysis
- Studies on analogs () employed DFT to map catalytic cycles and electronic properties. The 2-chlorophenyl group’s electron-withdrawing nature likely stabilizes the ethanone carbonyl via resonance, altering charge distribution in the molecule .
- Becke’s hybrid functional () and Lee-Yang-Parr correlation () are widely used to predict thermochemical properties and electron density distributions, which are critical for understanding reactivity .
Wavefunction Analysis (Multiwfn)
- Software like Multiwfn () enables visualization of electron localization functions (ELF) and electrostatic potentials (ESP). For example, the sulfur atom in thiolan-3-yl may create regions of high electron density, influencing intermolecular interactions .
Biological Activity
The compound 2-(2-chlorophenyl)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one is a synthetic organic molecule that belongs to the diazepane class. Its unique structure, which incorporates a chlorophenyl group and a thiolan moiety, suggests potential biological activities that warrant investigation. This article aims to explore the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula for this compound is . The structural features include:
- A chlorophenyl group that may influence its interaction with biological targets.
- A thiolan ring which can provide unique chemical properties.
- A diazepane structure that is often associated with various pharmacological activities.
Biological Activity Overview
Research indicates that compounds similar to 2-(2-chlorophenyl)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one exhibit diverse biological activities including:
- Antimicrobial Effects : Compounds in this class have shown potential as antimicrobial agents, targeting various pathogens effectively .
- CNS Activity : Diazepane derivatives are often explored for their sedative and anxiolytic properties, suggesting that this compound may also impact the central nervous system .
The precise mechanism of action for 2-(2-chlorophenyl)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one remains to be fully elucidated. However, the following pathways are hypothesized based on related compounds:
- Receptor Modulation : The compound may interact with neurotransmitter receptors (e.g., GABA receptors), influencing neuronal excitability.
- Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes involved in metabolic pathways, which could contribute to their biological effects.
Case Studies and Research Findings
Several studies have investigated the biological activities of related diazepane derivatives:
- Antimicrobial Studies : Research has demonstrated that certain diazepane derivatives exhibit significant antimicrobial activity against Gram-positive and Gram-negative bacteria. For example, a study highlighted the effectiveness of similar compounds against Staphylococcus aureus and Escherichia coli .
- CNS Activity Evaluation : In animal models, compounds with similar diazepane structures were tested for anxiolytic effects. Results indicated a dose-dependent reduction in anxiety-like behaviors, suggesting potential therapeutic applications in anxiety disorders .
Data Tables
Q & A
Q. What are the recommended synthetic pathways for 2-(2-chlorophenyl)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one, and how can reaction conditions be optimized?
The synthesis of this compound likely involves coupling a 1,4-diazepane derivative with a substituted phenyl ketone. A plausible route includes:
- Step 1 : Reacting 4-(thiolan-3-yl)-1,4-diazepane with 2-(2-chlorophenyl)acetyl chloride under basic conditions (e.g., triethylamine) in anhydrous dichloromethane.
- Step 2 : Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane).
- Optimization : Adjusting stoichiometry (1:1.2 molar ratio of diazepane to acyl chloride) and temperature (0°C → room temperature) can improve yields. Monitor reaction progress using thin-layer chromatography (TLC) and characterize intermediates via NMR and LC-MS .
Q. How should researchers safely handle this compound given its potential toxicity?
Refer to safety data sheets (SDS) of structurally analogous compounds (e.g., 1-[4-(azepan-1-yl)-3-fluorophenyl]ethan-1-one):
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for handling solids or solutions.
- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air. Avoid exposure to strong oxidizers or acids due to risk of toxic fumes .
Q. What spectroscopic techniques are critical for structural validation?
- NMR : Identify aromatic protons (δ 7.2–7.8 ppm for chlorophenyl), diazepane NH (δ 1.5–2.5 ppm), and thiolan protons (δ 2.8–3.5 ppm).
- LC-MS : Confirm molecular ion peak (e.g., [M+H]) and fragmentation patterns.
- IR Spectroscopy : Detect carbonyl (C=O stretch ~1700 cm) and C-Cl bonds (600–800 cm) .
Advanced Research Questions
Q. How can density functional theory (DFT) calculations elucidate electronic properties and reactivity?
- Methodology : Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to compute molecular orbitals, electrostatic potential surfaces, and Fukui indices.
- Validation : Compare calculated NMR shifts with experimental data. Multiwfn software enables topology analysis of electron density (e.g., Laplacian at bond critical points) .
Q. What strategies resolve crystallographic data discrepancies in structural determination?
Q. How can researchers model the compound’s interaction with biological targets (e.g., dopamine receptors)?
Q. What analytical approaches identify metabolic degradation products?
- In Vitro Assays : Incubate with liver microsomes (human or rat) and NADPH. Quench with acetonitrile, then analyze via UPLC-QTOF-MS.
- Data Interpretation : Use MetaboLynx to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
Tables for Key Data
Q. Table 1. Synthetic Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Anhydrous DCM | Prevents hydrolysis |
| Temperature | 0°C → RT (24 h) | 44–51% yield |
| Stoichiometry | 1:1.2 (diazepane:acyl chloride) | Minimizes side products |
Q. Table 2. DFT-Computed Properties
| Property | B3LYP/6-311++G(d,p) | Experimental |
|---|---|---|
| HOMO-LUMO gap | 4.2 eV | — |
| C=O bond length | 1.22 Å | 1.21 Å (X-ray) |
Key Challenges and Solutions
- Synthetic Low Yields : Optimize protecting groups for diazepane NH to prevent undesired acylation.
- Crystallographic Disorder : Use twinning algorithms in SHELXL or collect higher-resolution data.
- Toxicity Mechanisms : Perform Ames tests and mitochondrial toxicity assays to rule out genotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
